N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide is a complex organic compound that features a piperazine ring, a benzyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzylated intermediate with a sulfonyl chloride.
Final Coupling: The final step involves coupling the sulfonamide intermediate with acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives
- 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives
Uniqueness
N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonamide group, in particular, is known for its role in enzyme inhibition and receptor binding, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
951989-74-5 |
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Molecular Formula |
C22H26N4O5S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[4-[[4-(4-acetylpiperazine-1-carbonyl)phenyl]methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H26N4O5S/c1-16(27)24-20-7-9-21(10-8-20)32(30,31)23-15-18-3-5-19(6-4-18)22(29)26-13-11-25(12-14-26)17(2)28/h3-10,23H,11-15H2,1-2H3,(H,24,27) |
InChI Key |
QXVBQHGIQSEONO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C |
Origin of Product |
United States |
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